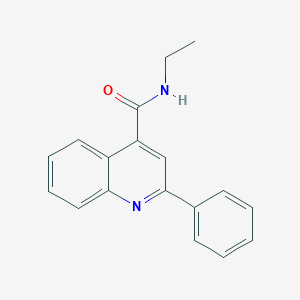

N-ethyl-2-phenylquinoline-4-carboxamide

Description

N-Ethyl-2-phenylquinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by an ethyl group at the nitrogen atom of the carboxamide moiety and a phenyl substituent at the 2-position of the quinoline core.

Properties

Molecular Formula |

C18H16N2O |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

N-ethyl-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C18H16N2O/c1-2-19-18(21)15-12-17(13-8-4-3-5-9-13)20-16-11-7-6-10-14(15)16/h3-12H,2H2,1H3,(H,19,21) |

InChI Key |

ZNWCPLRNPAJLKX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method starts with the reaction of aniline with 2-nitrobenzaldehyde and pyruvic acid, followed by the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often include the use of solvents like ethanol and catalysts such as ammonium acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The availability of raw materials and the scalability of the synthesis process are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-ethyl-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antibacterial and antiviral properties.

Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective non-peptide competitive antagonist for the human neurokinin-3 receptor . This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-ethyl-2-phenylquinoline-4-carboxamide with structurally related derivatives, focusing on substituents, synthesis yields, and physical properties.

Key Observations :

- Synthetic Efficiency: Derivatives with morpholine or piperazine substituents (e.g., 5a1, 5a5) exhibit higher yields (59–64%) compared to dimethylamino derivatives (55–59%), likely due to steric or electronic effects during coupling reactions .

- Melting Points: Polar substituents (e.g., morpholine in 5a5) correlate with higher melting points (~188°C), whereas bulkier hydrophobic groups (e.g., dimethylamino in 5a6) lower melting points (~171°C) .

- Purity : All derivatives in and show >97% HPLC purity, indicating robust chromatographic purification protocols .

Antibacterial Activity

Compounds 5a1–5a7 ( and ) exhibit antibacterial properties, with potency influenced by side-chain substituents:

- Dimethylamino derivatives (5a6): Reduced activity compared to morpholine analogues, possibly due to increased basicity interfering with target binding .

Antitumor Activity and DNA Interactions

- DACA and Analogues () : Tricyclic carboxamides like DACA inhibit topoisomerases I/II via DNA intercalation. However, poor tumor uptake (<5% ID/g) limits efficacy. SN 23490 and SN 23719, with pyridyl or phenazine cores, show improved tumor-to-blood ratios (2.3–2.9) and metabolic stability compared to DACA .

- Amsacrine Analogues () : N-5-Dimethyl-4-acridinecarboxamide exhibits superior antitumor activity (IC50: 6.7–800 nM) and DNA binding (Ka = 2.1 × 10⁶ M⁻¹) due to optimized lipophilicity (logP ~1.10) and reduced pKa (6.40) .

The ethyl group may enhance metabolic stability compared to dimethylamino derivatives, which undergo N-oxidation or demethylation .

Metabolic Stability and Biodistribution

- DACA () : Rapidly metabolized to multiple plasma and tumor metabolites (e.g., N-oxide, hydroxylated derivatives), reducing active drug concentrations .

- SN 23490/23719 : Lower metabolism (~1.5–2.8% ID/g parent compound in tumors) correlates with improved efficacy .

- Acridine Carboxamide () : Major pathways include glucuronidation of hydroxylated metabolites and enterohepatic recirculation, prolonging elimination half-life .

Implications for this compound: The ethyl group may reduce susceptibility to N-demethylation, a common metabolic pathway for dimethylamino derivatives. However, quinoline ring hydroxylation or glucuronidation remains probable .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 5a5 | 5a1 | DACA |

|---|---|---|---|---|

| Molecular Weight | ~318.4 (estimated) | 534.6 | 530.6 | 337.4 |

| Calculated logP (cLogP) | ~3.5 (estimated) | 2.8 | 3.1 | 2.2 |

| Metabolic Stability | Moderate (predicted) | Low | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.